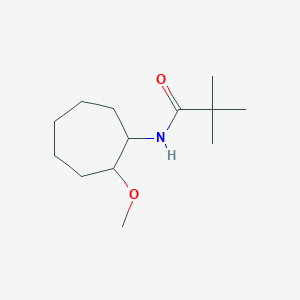![molecular formula C16H16N2OS B7583638 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-bacterial, and anti-cancer properties. The compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, the compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine in lab experiments is its potential use as an anti-cancer agent. The compound has been shown to exhibit promising results in preclinical studies, and further research may lead to the development of new cancer therapies. However, one limitation of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the pharmacokinetics and toxicity of the compound in vivo.
Synthesemethoden
The synthesis of 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine has been achieved using different methods, including the reaction of 2-[(3-methylphenyl)sulfinylmethyl]-1H-imidazole with 2-bromo-5-methylpyridine in the presence of a palladium catalyst. The compound has also been synthesized via the reaction of 2-[(3-methylphenyl)sulfinylmethyl]-1H-imidazole with 2-chloro-5-methylpyridine in the presence of a copper catalyst. The yield of the compound using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
8-methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-5-3-7-15(9-12)20(19)11-14-10-18-8-4-6-13(2)16(18)17-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGXXHHIDKBSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)CC2=CN3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)




![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)



